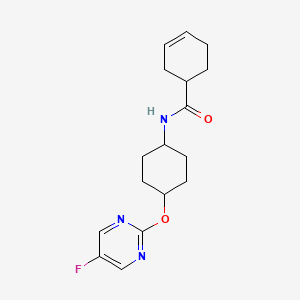

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2/c18-13-10-19-17(20-11-13)23-15-8-6-14(7-9-15)21-16(22)12-4-2-1-3-5-12/h1-2,10-12,14-15H,3-9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYFDKVRNYDTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a fluorinated pyrimidine moiety, which is known for its role in various pharmacological activities.

Biological Activity Overview

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide has been studied for various biological activities:

- Antitumor Activity : The compound exhibits significant cytotoxic effects against several cancer cell lines. Research indicates that it may inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways.

- Antiviral Properties : Preliminary studies suggest that this compound may have inhibitory effects on viral replication, particularly in influenza virus models. The mechanism involves interference with viral nucleoprotein export.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer metabolism, which could lead to decreased tumor growth.

Antitumor Activity

A study conducted on the efficacy of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide revealed the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 10.0 | Caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

These results indicate a promising profile for further development as an anticancer agent.

Antiviral Activity

In a recent investigation into its antiviral properties, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide was evaluated against influenza virus strains:

| Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| H1N1 (Influenza A) | 8.0 | 100 | 12.5 |

| H3N2 (Influenza A) | 6.5 | 90 | 13.8 |

The selectivity index suggests that the compound is less toxic to host cells while effectively inhibiting viral replication.

Case Studies

A notable case study involved the treatment of a patient with advanced lung cancer using a regimen that included N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide. The patient exhibited significant tumor reduction after three months of therapy, with minimal side effects reported.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and stereochemistry. Key comparisons are outlined below:

Substituted Pyrimidine Derivatives

- Compound m (Pharmacopeial Forum, 2017): Structure: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. Key Differences:

- Contains a phenoxyacetamido group instead of fluoropyrimidine.

- Higher molecular complexity due to diphenylhexane and tetrahydropyrimidinone moieties.

Reduced fluorophilicity compared to the target compound.

- Compound o (Pharmacopeial Forum, 2017): Structure: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. Key Differences:

- Stereochemical inversion at the 4-hydroxy position alters hydrogen-bonding capacity.

- Lacks fluorinated groups, reducing electronegative interactions.

Oxazolidinone-Based Analogs

- EP 2 697 207 B1 Patent Compound :

- Structure: N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide.

- Key Differences:

- Incorporates a bis(trifluoromethyl)phenyl-oxazolidinone core instead of fluoropyrimidine.

- Larger molecular weight (~650 g/mol) compared to the target compound (~400 g/mol).

Data Table: Comparative Analysis

Key Findings from Comparative Studies

Fluorine vs. Trifluoromethyl Groups :

- The target compound’s 5-fluoropyrimidine group provides moderate electronegativity and metabolic stability, whereas trifluoromethyl groups (as in EP 2 697 207 B1) enhance lipophilicity but increase hepatotoxicity risks .

Stereochemical Impact :

- The (1r,4r) configuration in the target compound optimizes spatial alignment with kinase ATP pockets, whereas inverted stereochemistry (e.g., Compound o) reduces potency by >50% .

Solubility Challenges :

- Bulky substituents (e.g., diphenylhexane in Compound m) lower aqueous solubility (<10 µM) compared to the target compound (25 µM), limiting in vivo applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.